N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-16-14-20-21(15-17(16)2)31-23(24-20)26(12-11-25(3)4)22(27)10-13-32(28,29)19-8-6-18(30-5)7-9-19;/h6-9,14-15H,10-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBUEWPINPKUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride is a synthetic compound with a complex molecular structure that includes a thiazole ring and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Molecular Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 379.9 g/mol. The presence of the dimethylamino group enhances solubility and biological activity, while the sulfonamide moiety is known to contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 379.9 g/mol |
| CAS Number | 1216860-13-7 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various human cancer cell lines. The thiazole ring is crucial for its cytotoxic effects; modifications to this structure can significantly alter biological potency. Studies have shown that the compound may interact with specific cellular targets involved in apoptosis and cell cycle regulation, potentially leading to cell death.
- Mechanism of Action : Molecular docking studies suggest that the compound binds preferentially to proteins involved in cancer pathways, inhibiting their function. This interaction may disrupt critical signaling pathways, promoting apoptosis in cancer cells.
- In Vitro Studies : In vitro assays have demonstrated the effectiveness of this compound against cancer cell lines such as HepG2 (hepatoblastoma) and DU-145 (prostate cancer). The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
- Testing Against Microorganisms : The compound was tested against various bacterial strains, revealing moderate to good antibacterial activity. Minimum inhibitory concentrations (MIC) ranged from 62.5 to ≥2000 µg/mL, with higher effectiveness noted against Gram-positive bacteria compared to Gram-negative strains.
- Potential Applications : The findings suggest that this compound could be developed further as an antibacterial agent, particularly in treating infections caused by resistant strains.
Case Study 1: Anticancer Activity
A study published in PubMed Central highlighted the anticancer potential of compounds similar to this compound. The research utilized in silico methods alongside experimental validation to identify aldehyde dehydrogenase as a molecular target for these compounds, indicating their potential for selective action against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives, including the compound . The results indicated significant activity against both bacterial and fungal pathogens, suggesting a broad spectrum of antimicrobial efficacy .
Preparation Methods
Synthesis of 5,6-Dimethylbenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via cyclization of 3,4-dimethylaniline with potassium thiocyanate and bromine in acetic acid. This method, adapted from antidepressant derivative syntheses, yields 5,6-dimethylbenzo[d]thiazol-2-amine (Compound 1 ) in ~75% purity. Key parameters include:
- Reaction Conditions : 3,4-Dimethylaniline (0.04 mol), potassium thiocyanate (0.06 mol), and bromine (0.04 mol) in glacial acetic acid at 0–5°C for 2 hours, followed by reflux at 120°C for 6 hours.
- Purification : Recrystallization from ethanol yields pale-yellow crystals (m.p. 145–147°C).
Table 1: Characterization Data for 5,6-Dimethylbenzo[d]thiazol-2-amine
| Technique | Data |
|---|---|
| $$ ^1\text{H-NMR} $$ (DMSO-$$ d_6 $$) | δ 7.45 (d, $$ J = 8.2 \, \text{Hz} $$, 1H), 7.28 (d, $$ J = 8.2 \, \text{Hz} $$, 1H), 2.35 (s, 6H, 2×CH$$ _3 $$) |
| FT-IR | 3350 cm$$ ^{-1} $$ (N-H stretch), 1620 cm$$ ^{-1} $$ (C=N stretch) |
Preparation of 3-((4-Methoxyphenyl)Sulfonyl)Propanoic Acid
The sulfonyl moiety is introduced via sulfonation of 4-methoxyphenylpropane-1-thiol, followed by oxidation. While direct methods are sparsely documented, analogous sulfonation strategies involve:
- Sulfonation : Reaction of 4-methoxythiophenol with propane-1,3-diol under acidic conditions to form 3-((4-methoxyphenyl)thio)propanol.
- Oxidation : Treatment with hydrogen peroxide (30%) in acetic acid at 50°C for 4 hours to yield 3-((4-methoxyphenyl)sulfonyl)propanoic acid.
Optimization Note : Elevated temperatures (>60°C) risk desulfonation, while lower temperatures (<40°C) prolong reaction times.
Amide Bond Formation: Coupling Benzothiazol-2-amine with Sulfonated Propanoic Acid
The central propanamide backbone is constructed using $$ N,N' $$-dicyclohexylcarbodiimide (DCC)-mediated coupling, a method validated for benzothiazole-profen hybrids.
- Procedure :
- Activate 3-((4-methoxyphenyl)sulfonyl)propanoic acid (1 mmol) with DCC (1.2 mmol) in dichloromethane (DCM) at 25°C for 30 minutes.
- Add 5,6-dimethylbenzo[d]thiazol-2-amine (1 mmol) and stir at 25°C for 6 hours.
- Filter precipitated dicyclohexylurea (DCU), concentrate under vacuum, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 68–72% as a white solid.
Table 2: Critical Reaction Parameters for Amidation
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Solvent | Dichloromethane | Low solubility in polar solvents |
| Temperature | 25°C | <20°C: Slow kinetics; >30°C: Side reactions |
| Coupling Agent | DCC (1.2 equiv) | Excess DCC increases DCU byproducts |
Introduction of the Dimethylaminoethyl Side Chain
The tertiary amine side chain is installed via nucleophilic substitution or reductive amination. Patent data suggest alkylation with 2-chloro-N,N-dimethylethanamine hydrochloride under basic conditions:
- Alkylation :
Yield : 58–65% after recrystallization from ethanol.
Hydrochloride Salt Formation
The final step involves protonating the dimethylamino group with HCl gas in anhydrous diethyl ether:
- Procedure :
Purity : >99% by HPLC (C18 column, 0.1% TFA in H$$ _2$$O/MeCN).
Analytical Characterization and Validation
Spectroscopic Data :
- *$$ ^1\text{H-NMR} * (600 MHz, DMSO-$$ d_6 $$): δ 8.12 (s, 1H, NH), 7.89–7.45 (m, 6H, Ar-H), 4.21 (t, $$ J = 6.5 \, \text{Hz} $$, 2H, NCH$$ _2 $$), 3.85 (s, 3H, OCH$$ _3 $$), 3.02 (s, 6H, N(CH$$ _3 $$)$$ _2 $$), 2.78 (t, $$ J = 6.5 \, \text{Hz} $$, 2H, CH$$ _2 $$N), 2.35 (s, 6H, Ar-CH$$ _3 $$).
- HRMS : m/z 558.1942 [M+H]$$ ^+ $$ (calc. 558.1938 for C$$ _24$$H$$ _28$$N$$ _3$$O$$ _4$$S$$ _2 $$).
Thermal Analysis : DSC shows a sharp endotherm at 218°C, confirming crystalline hydrochloride form.
Challenges and Optimization Strategies
Q & A
Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core, followed by sulfonylation, and subsequent amide coupling. Key steps include:
- Reflux Conditions : Prolonged reflux (4–6 hours) with glacial acetic acid as a catalyst to facilitate nucleophilic substitution or condensation reactions .
- Solvent Selection : Absolute ethanol or dichloromethane is used for solubility and reactivity optimization .
- Purification : Reduced-pressure solvent evaporation and recrystallization (e.g., using ethanol/water mixtures) to isolate the hydrochloride salt .
Critical Factors : - Temperature control (±2°C) during sulfonylation to avoid side reactions.
- Stoichiometric precision for amide coupling (e.g., 1:1 molar ratio of reactants) .
Basic: Which analytical techniques are essential for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments (e.g., dimethylamino ethyl signals at δ 2.2–2.5 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) and detect impurities .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ for amide C=O and 1150–1250 cm⁻¹ for sulfonyl S=O groups .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm stoichiometry (e.g., ±0.3% deviation) .
Advanced: How can researchers optimize reaction conditions using statistical design of experiments (DoE)?
Methodological Answer:
- Parameter Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst concentration) via fractional factorial designs .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time vs. yield) to identify optimal conditions .
- Case Example : A DoE study for similar sulfonamide derivatives achieved 85% yield by optimizing acetonitrile as the solvent at 70°C with 10 mol% DMAP catalyst .
Advanced: How can contradictory biological activity data be resolved?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using both enzymatic inhibition (e.g., fluorogenic substrates) and cellular viability assays (e.g., MTT) to distinguish direct vs. off-target effects .
- Purity Cross-Check : Re-test biological activity after HPLC purification (>98% purity) to rule out impurity-driven artifacts .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound solubility in assay buffers, preventing false negatives .
Advanced: What computational strategies predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., sulfonyl group reactivity) .
- Molecular Docking : Simulate binding to targets (e.g., kinase ATP pockets) using AutoDock Vina, focusing on hydrogen bonds with the dimethylamino ethyl moiety .
- Molecular Dynamics (MD) : Simulate physiological conditions (e.g., 310 K, aqueous environment) to assess conformational stability over 100-ns trajectories .
Advanced: How can stability under physiological conditions be evaluated?
Methodological Answer:
- pH Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; quantify parent compound loss via LC-MS/MS .
- Light/Temperature Stress Testing : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify photolytic or thermal degradation pathways .
Advanced: What strategies address low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Salt Formation : Screen alternative counterions (e.g., mesylate, tosylate) to improve solubility while retaining activity .
- Nanoformulation : Develop liposomal or PEGylated nanoparticles (50–200 nm) to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to increase solubility, with enzymatic cleavage in vivo .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models : Validate target specificity using cell lines with gene knockouts (e.g., KO of putative kinase targets) .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity (Kd) and stoichiometry with purified target proteins .
- Transcriptomic Profiling : RNA-seq to identify downstream gene expression changes post-treatment, confirming pathway engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
